molecular formula C11H12O4 B152778 Methyl 3-(2-methoxyphenyl)-3-oxopropanoate CAS No. 54177-02-5

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Cat. No. B152778
CAS RN: 54177-02-5
M. Wt: 208.21 g/mol
InChI Key: OEIWRCBBMGTEMA-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is a compound that is structurally related to various esters and acids with methoxyphenyl groups. These compounds are of interest due to their potential in synthesizing other chemical entities and their involvement in chemical reactions that are significant in organic synthesis and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was developed using chiral dioxirane, which provided the product with high enantiomeric excess and yield . Another study reported the synthesis of a cyclopropane/butyrolactone derivative, which was achieved through Michael addition and internal nucleophilic substitution reaction . These methods highlight the versatility of methoxyphenyl-containing compounds in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-(2-methoxyphenyl)-3-oxopropanoate has been characterized using various spectroscopic techniques. For example, the structure of a cyclopropane/butyrolactone derivative was confirmed through 1H NMR, 13C NMR, and X-ray single crystal diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Chemical reactions involving methoxyphenyl-containing esters have been studied extensively. One study investigated the one-electron oxidation of related esters, providing insights into the reactivity of radical cations formed during the process . Another study explored the Claisen ortho ester rearrangement with trimethyl β-(methoxy)orthopropionate, demonstrating its utility as a synthon for the preparation of methyl α-substituted acrylates . Additionally, the Wolff rearrangement of methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate catalyzed by Rh2(OAc)4 was studied, leading to the formation of pyrrol-2-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-containing compounds are influenced by their molecular structure. For instance, the stability of trimethyl β-(methoxy)orthopropionate at high temperatures allows for its use in high-temperature reactions . The reactivity of radical cations and the influence of pH on side-chain fragmentation reactivity are also important properties that have been analyzed, providing valuable information for the understanding of reaction mechanisms .

Scientific Research Applications

Azirine Ring Expansion and Pyrrol-2-one Derivatives Synthesis

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is involved in the Wolff rearrangement process catalyzed by Rh2(OAc)4, leading to the formation of ketenes, which are then added to 2Н-azirines. This reaction opens the three-membered ring at the N–C(2) bond, forming 3,4-dihydro-2Н-pyrrol-2-one derivatives. These derivatives can isomerize to more stable 1Н-pyrrol-2(3H)-one derivatives or incorporate a water molecule at the C=N bond (Rostovskii, Novikov, Khlebnikov, & Yufit, 2017).

Synthesis of Cardiovascular Drug Precursors

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate plays a role in the asymmetric reduction to produce enantiomerically pure diltiazem precursors. A carbonyl reductase from Candida parapsilosis has shown high stereoselectivity for the keto substituent at the C3-position of this compound. This bio-reduction process represents a highly productive and eco-friendly route for the industrial synthesis of diltiazem (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).

Crystal Structure Analysis

In crystallography, this compound has been analyzed for its molecular structure and interactions. The compound's molecule, when reacted with ethyl 2-oxopropanoate, forms a structure where the rings are not in the same plane, leading to various inclinations and interactions within the crystal (Cheng, Meng, Tian, Yan, Wang, Qian, & Wang, 2022).

Fungicidal Activity

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate derivatives have been investigated for their fungicidal activity. Specifically, certain compounds synthesized from 7-hydroxycoumarins and this ester have shown efficacy against cucumber downy mildew, highlighting its potential in agricultural applications (Liu, Li, Guan, Zhang, & Li, 2007).

Microbial Asymmetric Reduction

This compound has been reduced using microorganisms like Mucor ambiguus and Trichoderma viride to produce chiral alcohols with high enantioselectivity. These microbial processes open avenues for synthesizing optically active pharmaceutical intermediates in an environmentally friendly manner (Nishida, Matsumae, Machida, & Shibatani, 1995).

properties

IUPAC Name

methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIWRCBBMGTEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374884
Record name Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

CAS RN

54177-02-5
Record name Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bis-(trimethylsilyl)amine (158.2 mL, 0.750 mol) was dissolved in 150 mL of THF and cooled to −78° C. with the aid of a dry ice/acetone bath. N-butyl lithium (2.5 M in hexane, 300 mL, 0.750 mol) was introduced via cannula into the system and stirred at that temperature for 20 min. 4-methoxy acetophenone (51.20 g, 0.340 mol) was added via a solid addition funnel and stirred at −78° C. for 3 h. Dimethylcarbonate (87.0 mL, 1.02 mol) was added via cannula and the system allowed to stir overnight with warming to room temperature. The solution was acidified with 10% HCl, diluted with 1 liter of EtOAc and washed three times with 400 mL of 10% HCl. The organics were dried over MgSO4, filtered through a silica gel plug and the volatiles removed in vacuum. The title compound was obtained as a viscous brown oil (65.09 g, 91.7%) MS (NH3-DCI) 347.9 (M+H)+.
Quantity
158.2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-butyl lithium
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
51.2 g
Type
reactant
Reaction Step Three
Quantity
87 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Yield
91.7%

Synthesis routes and methods II

Procedure details

58.5 g (1.08 mol) of sodium ethanolate are added to 500 ml of dimethyl carbonate. The mixture is then heated to boiling and traces of methanol are removed by distillation. 153.5 g (1.02 mol) of 2-methoxyacetophenone are allowed to drip in at 86° C. with vigorous stirring during the course of 4.5 hours. (If the reaction mixture becomes too viscous, a further addition of dimethyl carbonate is recommended.) The mixture is then subsequently stirred for a further 30 minutes and the solvent is removed by distillation under reduced pressure. After cooling to room temperature, 350 ml of water and 70 ml of glacial acetic acid are added and the mixture is stirred overnight. The oil formed is separated off and the aqueous phase is extracted by shaking with a total of 300 ml of ethyl acetate. The combined organic phases are first washed with a 6% strength sodium hydrogen carbonate solution (100 ml), then with a sodium chloride solution (the sodium chloride promotes the phase separation). After drying the ethyl acetate phase over sodium sulfate, filtration and after removing the solvent on a rotary evaporator, the remaining oil is distilled in a high vacuum.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
153.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Píša, S Rádl - European Journal of Organic Chemistry, 2016 - Wiley Online Library
The synthesis of 1,4‐dihydro‐4‐oxoquinoline derivatives (4‐quinolones) based on a BSA [N,O‐bis(trimethylsilyl)acetamide]‐mediated cyclization of substituted 1‐(2‐methoxyphenyl)‐3‐…
H Mtiraoui, R Gharbi, M Msaddek… - The Journal of …, 2016 - ACS Publications
Photoluminescent materials, that are now ubiquitous in our everyday life, have particularly attracted the attention of the scientific community these past few years due to potential …
Number of citations: 27 pubs.acs.org
M Ueda, A Ichimonji, M Nakayama, S Ito… - Chemical and …, 2023 - jstage.jst.go.jp
Direct oxidation of the C (sp 3)–H bond of β-(alkoxy) imino carbonyl compounds using copper acetate and molecular oxygen has been established. The protocol features a broad …
Number of citations: 5 www.jstage.jst.go.jp

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